molecular formula C16H19N5O2 B10931365 methyl 6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

methyl 6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B10931365
M. Wt: 313.35 g/mol
InChI Key: INXJJJUFURXNBV-UHFFFAOYSA-N
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Description

Methyl 6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex heterocyclic compound. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . The compound’s unique structure, featuring a pyrazole ring fused with a pyridine ring, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multi-step reactions. One common method includes the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol . The reaction conditions often require careful control of temperature and pH to ensure the desired regioisomer is obtained.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic systems and eco-friendly methodologies. Techniques such as microwave-assisted reactions and ultrasound-assisted reactions are employed to enhance reaction efficiency and yield . These methods not only improve the synthesis process but also reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Methyl 6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can disrupt various cellular processes, leading to its observed biological effects. The exact molecular pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate stands out due to its unique fused ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial use .

Properties

Molecular Formula

C16H19N5O2

Molecular Weight

313.35 g/mol

IUPAC Name

methyl 6-(1,5-dimethylpyrazol-4-yl)-1-ethyl-3-methylpyrazolo[3,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C16H19N5O2/c1-6-21-15-14(9(2)19-21)11(16(22)23-5)7-13(18-15)12-8-17-20(4)10(12)3/h7-8H,6H2,1-5H3

InChI Key

INXJJJUFURXNBV-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=N1)C)C(=CC(=N2)C3=C(N(N=C3)C)C)C(=O)OC

Origin of Product

United States

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